molecular formula C12H10ClFN2O2S B2770571 (2E)-[(5-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-53-8

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2770571
CAS No.: 1454881-53-8
M. Wt: 300.73
InChI Key: YBHOUYVKRBLIIC-ZRDIBKRKSA-N
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Description

(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a pyrrolidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzenesulfonyl chloride and pyrrolidine.

    Formation of Intermediate: The sulfonyl chloride reacts with pyrrolidine under basic conditions to form an intermediate sulfonamide.

    Cyclization and Nitrile Formation: The intermediate undergoes cyclization and subsequent reaction with a nitrile source, such as acetonitrile, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Primary amines derived from the nitrile group.

    Substitution Products: Various substituted aromatic derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Polymer Synthesis: The compound is utilized in the production of specialty polymers with unique mechanical and thermal properties.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile group may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    (2E)-(5-chloro-2-fluorophenyl)sulfonylacetamide: Similar structure but with an amide group instead of a nitrile.

    (2E)-(5-chloro-2-fluorophenyl)sulfonylacetate: Contains an ester group in place of the nitrile.

Uniqueness:

    Nitrile Group: The presence of the nitrile group in (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile provides unique reactivity and interaction potential compared to its amide and ester analogs.

    Sulfonyl Group: The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

This detailed overview highlights the significance of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile in various scientific and industrial applications

Properties

IUPAC Name

(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOUYVKRBLIIC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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